molecular formula C8H13ClNO5P B14689647 4-Chloro-5-methyl-3-isoxazolyl diethyl phosphate CAS No. 32306-28-8

4-Chloro-5-methyl-3-isoxazolyl diethyl phosphate

Cat. No.: B14689647
CAS No.: 32306-28-8
M. Wt: 269.62 g/mol
InChI Key: BTEYJUVXDUKKHW-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-3-isoxazolyl diethyl phosphate is a chemical compound with the molecular formula C8H13ClNO5P It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-3-isoxazolyl diethyl phosphate typically involves the cycloaddition reaction of appropriate precursors. One common method is the reaction of 4-chloro-5-methylisoxazole with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-3-isoxazolyl diethyl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-Chloro-5-methyl-3-isoxazolyl diethyl phosphate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-3-isoxazolyl diethyl phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

32306-28-8

Molecular Formula

C8H13ClNO5P

Molecular Weight

269.62 g/mol

IUPAC Name

(4-chloro-5-methyl-1,2-oxazol-3-yl) diethyl phosphate

InChI

InChI=1S/C8H13ClNO5P/c1-4-12-16(11,13-5-2)15-8-7(9)6(3)14-10-8/h4-5H2,1-3H3

InChI Key

BTEYJUVXDUKKHW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=NOC(=C1Cl)C

Origin of Product

United States

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